molecular formula C12H17N3Si B14417588 4-Benzyl-5-(trimethylsilyl)-2H-1,2,3-triazole CAS No. 84645-40-9

4-Benzyl-5-(trimethylsilyl)-2H-1,2,3-triazole

Cat. No.: B14417588
CAS No.: 84645-40-9
M. Wt: 231.37 g/mol
InChI Key: HYXCGGBSEIMDNS-UHFFFAOYSA-N
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Description

4-Benzyl-5-(trimethylsilyl)-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-5-(trimethylsilyl)-2H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the “click reaction.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to yield the desired triazole compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-5-(trimethylsilyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution can produce a variety of functionalized triazoles .

Mechanism of Action

The mechanism of action of 4-Benzyl-5-(trimethylsilyl)-2H-1,2,3-triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access .

Comparison with Similar Compounds

  • 4-Benzyl-5-methyl-4H-1,2,4-triazole-3-thiol
  • 4-Benzyl-5-(3,4,5-trimethoxy-phenyl)-4H-(1,2,4)triazole-3-thiol
  • 5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol

Uniqueness: 4-Benzyl-5-(trimethylsilyl)-2H-1,2,3-triazole is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous .

Properties

CAS No.

84645-40-9

Molecular Formula

C12H17N3Si

Molecular Weight

231.37 g/mol

IUPAC Name

(5-benzyl-2H-triazol-4-yl)-trimethylsilane

InChI

InChI=1S/C12H17N3Si/c1-16(2,3)12-11(13-15-14-12)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14,15)

InChI Key

HYXCGGBSEIMDNS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=NNN=C1CC2=CC=CC=C2

Origin of Product

United States

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